molecular formula C6H9N3O2S B1422876 Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate CAS No. 227958-72-7

Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate

Cat. No. B1422876
Key on ui cas rn: 227958-72-7
M. Wt: 187.22 g/mol
InChI Key: XKJBTZLTBJXIEN-UHFFFAOYSA-N
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Patent
US08017608B2

Procedure details

3-Chlorocarbonyl-propionic acid methyl ester (4.4 g, 21 mmol) is added dropwise to a stirred suspension of thiosemicarbazide (4.0 g, 44 mmol) in THF (25 ml) at 0° C. After stirring at room temperature for 18 h the product which precipitates is removed by filtration and washed with diethyl ether. This product (7.1 g, 34 mmol) is suspended in toluene (30 ml) at 0° C. and methane sulfonic acid (3.37 ml, 52 mmol) is added dropwise to the stirred reaction. The reaction is heated at 70° C. for 3 hours then concentrated at reduced pressure. Methanol (30 ml) is added followed by slow addition of aqueous ammonia, with stirring, until the solution is basic. The titled compound which precipitates is removed by filtration and purified by chromatography on silica, eluting with chloroform-methanol (10:1).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
3.37 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:9])[CH2:4][CH2:5][C:6](Cl)=O.[NH2:10][NH:11][C:12]([NH2:14])=[S:13].CS(O)(=O)=O>C1COCC1.C1(C)C=CC=CC=1>[CH3:1][O:2][C:3](=[O:9])[CH2:4][CH2:5][C:6]1[S:13][C:12]([NH2:14])=[N:11][N:10]=1

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
COC(CCC(=O)Cl)=O
Name
Quantity
4 g
Type
reactant
Smiles
NNC(=S)N
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
product
Quantity
7.1 g
Type
reactant
Smiles
Step Three
Name
Quantity
3.37 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 18 h the product which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitates
CUSTOM
Type
CUSTOM
Details
is removed by filtration
WASH
Type
WASH
Details
washed with diethyl ether
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is heated at 70° C. for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated at reduced pressure
ADDITION
Type
ADDITION
Details
Methanol (30 ml) is added
ADDITION
Type
ADDITION
Details
followed by slow addition of aqueous ammonia
STIRRING
Type
STIRRING
Details
with stirring, until the solution
CUSTOM
Type
CUSTOM
Details
The titled compound which precipitates
CUSTOM
Type
CUSTOM
Details
is removed by filtration
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica
WASH
Type
WASH
Details
eluting with chloroform-methanol (10:1)

Outcomes

Product
Details
Reaction Time
18 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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